molecular formula C7H13F2NO B3112466 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol CAS No. 1894442-02-4

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Cat. No.: B3112466
CAS No.: 1894442-02-4
M. Wt: 165.18
InChI Key: YCENVODZJRZVGQ-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (CAS 1894442-02-4) is a fluorinated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile chemical building block for the synthesis of more complex molecules. The 3,3-difluoropiperidine moiety is a key structural feature found in compounds being investigated as potent NR2B NMDA receptor antagonists, which are relevant for the research and development of treatments for neurological disorders and pain . As a fluorinated building block, it is used to improve the metabolic stability, binding affinity, and selectivity of potential drug candidates . The presence of the ethanol group allows for further functionalization, facilitating its incorporation into various molecular scaffolds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)2-1-3-10(6-7)4-5-11/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENVODZJRZVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Fluorinated Piperidine Scaffolds in Chemical Biology

The piperidine (B6355638) ring is a ubiquitous N-heterocycle found in a vast array of natural products and synthetic pharmaceuticals. Its saturated, three-dimensional structure is ideal for interacting with biological targets. The introduction of fluorine atoms onto the piperidine scaffold can profoundly alter its physicochemical and biological properties, a strategy that has been increasingly exploited in drug discovery.

One of the key effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine can lower the pKa of the nitrogen atom, which can be advantageous in reducing off-target effects, such as binding to the hERG ion channel, a common cause of cardiotoxicity. This modification can also influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the replacement of hydrogen atoms with fluorine can enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

The introduction of a gem-difluoro group (CF2), as seen in the 3,3-difluoro substitution pattern, is of particular interest. The CF2 group can act as a bioisostere for a carbonyl group or a hydroxyl group, and in some contexts, even a methylene group with altered steric and electronic properties. This bioisosteric replacement can lead to improved target binding affinity and selectivity. The gem-difluoro moiety can also influence the conformation of the piperidine ring, which can be crucial for optimal interaction with a biological target. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can have complex and beneficial effects on lipophilicity and aqueous solubility, key parameters in drug design. nih.gov

Rationale for Academic Investigation of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol

Advanced Methodologies for the Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the successful construction of the core 3,3-difluoropiperidine ring, followed by the introduction of the ethan-1-ol side chain at the nitrogen atom.

Approaches to Introduce the 3,3-Difluoropiperidine Moiety

The synthesis of the 3,3-difluoropiperidine scaffold is a key challenge, with several strategies being developed to introduce the geminal difluoro group. One common approach involves the use of readily available starting materials and robust fluorinating agents. For instance, synthetic strategies have been evaluated for the preparation of 4-substituted 3,3-difluoropiperidines, which can be adapted for the synthesis of the unsubstituted 3,3-difluoropiperidine core. nih.gov

A novel methodology has been developed for the synthesis of 3,3-difluoropiperidines in three steps from simple starting materials, utilizing ethyl 2-bromo-2,2-difluoroacetate as a key building block. This approach offers a robust protocol for obtaining the desired fluorinated piperidine scaffold.

Another strategy focuses on the direct fluorination of 1,3-dicarbonyl compounds. While monofluorination is often rapid, the introduction of the second fluorine atom can be challenging and may require several days for completion. nih.gov The use of electrophilic fluorinating agents like Selectfluor® in acetonitrile (B52724) can eventually yield 2,2-difluoro-1,3-diketone derivatives, which can serve as precursors to the 3,3-difluoropiperidine ring. nih.gov

The following table summarizes some of the key synthetic approaches to the 3,3-difluoropiperidine core:

Starting MaterialKey Reagents/StepsProductReference
3-Substituted acrylonitriles1. Ethyl bromodifluoroacetate, Cu powder; 2. Borane reduction; 3. Lactamization; 4. Lactam reduction4-Substituted 3,3-difluoropiperidines nih.gov
Simple, unspecified starting materialsEthyl 2-bromo-2,2-difluoroacetate3,3-Difluoropiperidines
1,3-DiketonesSelectfluor®2,2-Difluoro-1,3-diketones nih.gov

Synthetic Routes to the Ethan-1-ol Side Chain

Once the 3,3-difluoropiperidine hydrochloride is obtained, the ethan-1-ol side chain can be introduced via N-alkylation. ossila.com This is a common transformation in amine chemistry and can be achieved through several methods.

One of the most direct methods is the reaction of 3,3-difluoropiperidine with ethylene oxide . This reaction typically proceeds via a nucleophilic ring-opening of the epoxide by the secondary amine of the piperidine, directly yielding the desired this compound. This method is advantageous as it is an atom-economical reaction. However, ethylene oxide is a toxic and gaseous reagent, requiring specialized handling procedures. epa.govsteris-ast.com

An alternative and often more practical approach involves the use of 2-haloethanols , such as 2-bromoethanol (B42945) or 2-chloroethanol. The reaction of 3,3-difluoropiperidine with a 2-haloethanol in the presence of a base to neutralize the formed hydrohalic acid is a standard method for N-alkylation. The choice of base and solvent can influence the reaction rate and yield.

The following table outlines the common synthetic routes for attaching the ethan-1-ol side chain:

ReagentReaction TypeProductKey Considerations
Ethylene OxideNucleophilic Ring-OpeningThis compoundAtom-economical, but requires handling of a toxic gas. epa.govsteris-ast.com
2-BromoethanolN-AlkylationThis compoundRequires a base to neutralize HBr.
2-ChloroethanolN-AlkylationThis compoundGenerally less reactive than 2-bromoethanol.

Regio- and Stereoselective Synthetic Pathways

For the synthesis of this compound, regioselectivity is primarily a concern during the formation of the piperidine ring if substituted precursors are used. The N-alkylation step to introduce the ethan-1-ol side chain is inherently regioselective at the nitrogen atom.

Stereoselectivity is not a factor in the synthesis of the parent compound as it does not possess any chiral centers. However, if substituents are introduced on the piperidine ring in subsequent derivatization steps, the creation of stereocenters becomes a critical consideration. Rhodium-catalyzed C-H insertions and cyclopropanations have been utilized for the stereoselective synthesis of positional analogues of other piperidine-containing compounds like methylphenidate. nih.govnih.gov The site selectivity in these reactions is often controlled by the choice of catalyst and the nature of the amine protecting group. nih.govnih.gov Such methodologies could potentially be adapted for the stereoselective functionalization of the this compound scaffold.

Scalable Production Methods for Research Quantities

For the production of research quantities of this compound, the scalability of the chosen synthetic route is an important factor. The synthesis of 3,3-difluoropiperidines from easily available starting materials using robust protocols is a key advantage for scalable synthesis.

Derivatization and Functionalization of this compound

The this compound molecule offers several sites for further chemical modification, including the piperidine ring and the hydroxyl group of the ethan-1-ol side chain.

Introduction of Diverse Functional Groups on the Piperidine Ring

The functionalization of the piperidine ring is a key strategy to create a library of analogues with diverse properties. The presence of the geminal difluoro group at the 3-position can influence the reactivity and regioselectivity of subsequent reactions.

Recent advances in C-H functionalization provide powerful tools for the direct introduction of substituents onto the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been shown to be effective for the site-selective functionalization of N-substituted piperidines. nih.govnih.gov The regioselectivity (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the protecting group on the nitrogen. nih.govnih.gov While the target molecule has a hydroxyethyl (B10761427) group on the nitrogen, these principles of catalyst and directing group control could be explored for its derivatization.

Palladium-catalyzed reactions have also been employed for the defluorinative functionalization of gem-difluorocyclopropanes, which could inspire strategies for the functionalization of the 3,3-difluoropiperidine ring. nih.gov

The following table presents potential functionalization reactions on the piperidine ring:

Reaction TypePosition(s)Reagents/CatalystsPotential Functional Groups IntroducedReference
C-H InsertionC2, C4Rhodium catalystsEsters, etc. nih.govnih.gov
Cyclopropanation/Ring-OpeningC3Rhodium catalystsVarious substituents nih.govnih.gov
Defluorinative FunctionalizationC3Palladium catalystsAlkyl, Aryl groups nih.gov

Modifications at the Hydroxyl Group of the Ethan-1-ol Moiety

The terminal hydroxyl group of this compound is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications can be broadly categorized into etherification and esterification reactions, which can be used to modulate the compound's polarity, lipophilicity, and potential biological activity.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. organic-chemistry.org Another approach is to use acid-catalyzed condensation with another alcohol, although this is generally less efficient for producing unsymmetrical ethers.

Esterification: Esterification of the hydroxyl group can be readily achieved by reaction with a variety of acylating agents. researchgate.net The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. researchgate.net For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is preferred. This method allows for the introduction of a wide array of ester functionalities, from simple acetates to more complex aromatic or heterocyclic esters.

The following table summarizes some potential modifications at the hydroxyl group:

ReagentReaction TypeProduct
Sodium hydride, Methyl iodideEtherification1-(2-methoxyethyl)-3,3-difluoropiperidine
Benzoyl chloride, TriethylamineEsterification2-(3,3-difluoropiperidin-1-yl)ethyl benzoate
Acetic anhydride, PyridineEsterification2-(3,3-difluoropiperidin-1-yl)ethyl acetate
Propionic acid, Sulfuric acidEsterification2-(3,3-difluoropiperidin-1-yl)ethyl propanoate

Analog Synthesis for Structural Exploration

The synthesis of analogs of this compound is a crucial step in understanding structure-activity relationships (SAR) for potential applications in drug discovery. nih.gov Analog synthesis can be approached by systematically modifying three key components of the molecule: the difluoropiperidine ring, the ethan-1-ol linker, and the terminal hydroxyl group.

Modifications of the Linker: The length of the alkyl chain connecting the piperidine ring to the hydroxyl group can be extended or shortened. For example, analogs with a propan-1-ol or methan-1-ol linker could be synthesized by reacting 3,3-difluoropiperidine with 3-chloropropan-1-ol or an appropriate epoxide, respectively.

Modifications of the Terminal Group: As discussed in the previous section, the terminal hydroxyl group can be replaced with a variety of other functional groups. Beyond simple ethers and esters, it can be converted to an amine, an azide (B81097), or a thiol, opening up further avenues for derivatization. For instance, conversion of the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide, would yield an azido (B1232118) analog. Subsequent reduction of the azide would provide the corresponding aminoethylpiperidine derivative.

The table below illustrates some potential strategies for analog synthesis:

Starting MaterialReagent(s)Analog Type
3,3-Difluoropiperidine3-Chloropropan-1-ol, K₂CO₃Linker Modification
This compound1. Tosyl chloride, Pyridine; 2. Sodium azideTerminal Group Modification
4-Substituted-3,3-difluoropiperidine2-Chloroethanol, K₂CO₃Piperidine Ring Modification

Through these synthetic strategies and chemical transformations, a diverse library of compounds based on the this compound scaffold can be generated for further investigation.

Advanced Spectroscopic and Structural Characterization of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. For 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The ¹³C NMR spectrum reveals the carbon skeleton, while the ¹⁹F NMR spectrum is specific to the fluorine atoms, offering high sensitivity and a wide chemical shift range that is highly sensitive to the local electronic environment. nih.gov

The expected ¹H NMR spectrum of this compound would display distinct signals for the protons on the piperidine (B6355638) ring and the N-ethyl alcohol substituent. Protons on carbons adjacent to the difluorinated carbon (C2 and C4) are expected to show complex splitting patterns due to both geminal/vicinal proton-proton (²JHH, ³JHH) and proton-fluorine (²JHF, ³JHF) couplings.

The ¹³C NMR spectrum is characterized by the presence of seven distinct carbon signals. A key feature is the signal for the C3 carbon, which appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Carbons adjacent to C3 (C2 and C4) would appear as triplets due to two-bond carbon-fluorine coupling (²JCF). libretexts.org

The ¹⁹F NMR spectrum would likely show a single resonance, as the two fluorine atoms at the C3 position are chemically equivalent. This signal's chemical shift and coupling to nearby protons would confirm the gem-difluoro substitution pattern.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₂ ~2.85 t JHF ≈ 15, JHH ≈ 6
H₄ ~1.90 m
H₅ ~1.75 m
H₆ ~2.60 t J ≈ 6
-NCH₂- ~2.70 t J ≈ 5.5
-CH₂OH ~3.65 t J ≈ 5.5

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Coupling Constant (J, Hz)
C₂ ~58.0 t ²JCF ≈ 25
C₃ ~122.5 t ¹JCF ≈ 240
C₄ ~33.0 t ²JCF ≈ 22
C₅ ~23.0 s
C₆ ~54.0 s
-NCH₂- ~60.0 s

Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity (F-H Coupling)

To confirm the assignments made from 1D NMR spectra and to establish unambiguous connectivity, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the -NCH₂- and -CH₂OH groups, confirming the ethanol (B145695) moiety. Within the piperidine ring, it would establish the connectivity from H4 to H5 and from H5 to H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). nih.govsdsu.edu HSQC is essential for assigning each carbon signal in the ¹³C NMR spectrum by linking it to its known proton resonance. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~59.5 ppm, assigning them to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is critical for connecting the different fragments of the molecule. Key correlations would include the signal from the -NCH₂- protons to the C2 and C6 carbons of the piperidine ring, confirming the point of attachment. Additionally, correlations from the H2 and H4 protons to the fluorinated C3 carbon would definitively place the gem-difluoro group. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. nih.gov For this compound (formula C₇H₁₃F₂NO), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 166.1043 Da. An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically <5 ppm) of the calculated value would provide strong evidence to confirm the elemental composition C₇H₁₄F₂NO⁺. nih.govmpi-cbg.de

Calculated HRMS Data

Ion Elemental Formula Calculated Mass (m/z)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. The resulting fragmentation pattern provides valuable structural information. dokumen.pub

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several characteristic pathways common to N-alkyl piperidines. nih.govscielo.br

Loss of Water: A common initial fragmentation for alcohols is the neutral loss of a water molecule (18.01 Da) from the protonated parent ion, leading to a fragment ion at m/z 148.09.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a favorable pathway. This would result in the formation of a stable difluoropiperidinyl-methylidene iminium ion at m/z 120.07. This is often a dominant fragment in the MS/MS spectrum of N-substituted piperidines.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom, leading to a series of smaller fragment ions characteristic of the substituted ring structure.

Predicted Major Fragments in MS/MS of [C₇H₁₃F₂NO + H]⁺

m/z (Da) Proposed Structure/Loss
148.09 [M+H - H₂O]⁺
120.07 [M+H - C₂H₄O]⁺ (α-cleavage)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, C-F, C-N, and C-O functional groups.

Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretching 3500 - 3300 Strong, Broad
C-H (Aliphatic) Stretching 2960 - 2850 Medium to Strong
C-N Stretching 1250 - 1100 Medium
C-F Stretching 1150 - 1000 Strong

The most prominent features would be the broad O-H stretching band around 3400 cm⁻¹, characteristic of the alcohol group, and one or more very strong absorption bands in the 1150-1000 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the gem-difluoro group. mdpi.com The presence and positions of these key bands would serve as confirmation of the principal functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the piperidine ring, the difluoro substitution, the N-hydroxyethyl side chain, and the terminal hydroxyl group.

A prominent feature in the spectrum is a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The breadth of this peak is indicative of intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the piperidine ring and the ethyl bridge are anticipated to appear in the 3000-2850 cm⁻¹ range.

The presence of the gem-difluoro group introduces strong C-F stretching vibrations, which are typically observed in the 1400-1000 cm⁻¹ region. libretexts.orgnih.gov Specifically, asymmetric and symmetric C-F stretching modes are expected. The C-O stretching vibration of the primary alcohol is predicted to be a strong band between 1085-1050 cm⁻¹. libretexts.org Additionally, the C-N stretching vibration of the tertiary amine within the piperidine ring will likely be present in the fingerprint region, typically around 1200-1000 cm⁻¹. The various bending and deformation vibrations of the CH₂ groups of the ring and side chain will contribute to a complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹).

The key vibrational frequencies and their assignments for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3500-3200Broad, StrongO-H stretching (hydrogen-bonded)
2950-2850Medium to StrongC-H stretching (piperidine ring and ethyl group)
1470-1440MediumCH₂ bending
1390-1310StrongAsymmetric C-F stretching
1200-1100StrongSymmetric C-F stretching
1150-1050StrongC-N stretching
1085-1050StrongC-O stretching (primary alcohol)

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the carbon skeleton and the C-F bonds.

Similar to the FT-IR spectrum, the C-H stretching vibrations of the alkyl groups will give rise to strong peaks in the 3000-2800 cm⁻¹ region. The C-C stretching vibrations of the piperidine ring and the ethyl side chain are expected to appear in the 1200-800 cm⁻¹ range. The symmetric C-F stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C-C-O bending and stretching modes associated with the ethanol substituent are also anticipated. For instance, in ethanol, a characteristic peak around 880 cm⁻¹ is attributed to the C-C-O symmetric stretch, and similar vibrations are expected for the target molecule. researchgate.netnih.gov

The key predicted Raman shifts for this compound are presented below.

Raman Shift (cm⁻¹)IntensityAssignment of Vibrational Mode
2950-2850StrongC-H stretching
1470-1440MediumCH₂ bending/scissoring
1200-1100Medium to StrongSymmetric C-F stretching
1100-1000MediumC-N stretching
900-850MediumC-C-O symmetric stretching
850-750MediumPiperidine ring breathing mode

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise solid-state conformation and packing.

Based on studies of similar piperidine derivatives, the six-membered piperidine ring is expected to adopt a chair conformation, as this minimizes steric and torsional strain. nih.goved.ac.uknih.gov The difluoromethyl group and the N-hydroxyethyl substituent would occupy either axial or equatorial positions. The conformational preference will be influenced by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation involving the C-F bonds. nih.gov

A hypothetical set of crystallographic data for this compound is presented in the table below.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
V (ų)1000-1500
Z4
Hydrogen BondingO-H···O or O-H···N interactions
Piperidine ConformationChair

Computational Chemistry and Molecular Modeling of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol

Conformational Analysis and Energy Profiling

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its physical properties and biological activity. For 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, the analysis would focus on the piperidine (B6355638) ring's geometry, the orientation of the difluoro substituents, and the rotational freedom of the N-ethanol side chain.

The piperidine ring is expected to adopt a stable chair conformation. The key analytical question is the orientation of the two fluorine atoms at the C3 position. Computational studies on other fluorinated piperidines have revealed a general preference for fluorine atoms to occupy axial positions, a phenomenon attributed to the interplay of hyperconjugation, charge-dipole interactions, and steric factors. nih.govresearchgate.netresearchgate.net Specifically, hyperconjugative interactions between C-H or C-C sigma orbitals and the anti-periplanar C-F sigma-antibonding orbital (σ*) can stabilize an axial conformer.

Energy profiling would be performed by calculating the relative energies of all possible stable conformers. This involves rotating the N-ethanol side chain and considering both chair conformations of the piperidine ring. The presence of the hydroxyl group on the side chain introduces the possibility of intramolecular hydrogen bonding with the nitrogen atom of the piperidine ring, which could further stabilize certain conformations. Density Functional Theory (DFT) calculations, such as those using the M06-2X functional, are well-suited for accurately predicting these energies. researchgate.net The influence of different solvents would also be critical, as solvent polarity can significantly alter conformational preferences. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative and presents plausible data based on principles of conformational analysis for similar molecules.

ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Chair-1 (Axial F)Fluorine atoms in axial-like positions, extended side chain.0.000.00
Chair-2 (Equatorial F)Fluorine atoms in equatorial-like positions, extended side chain.+2.5+1.8
Chair-1 (H-Bonded)Axial-like fluorine atoms with side chain folded for intramolecular H-bond.-0.5+1.0
Twist-BoatHighest energy twist-boat conformation.+5.8+5.5

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Key properties to be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and polarizability. nih.gov The strong electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated piperidine ethanol (B145695).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the hydroxyl oxygen and a positive potential (blue) around the hydroxyl proton and the C-F groups, highlighting sites for potential intermolecular interactions. researchgate.net

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom, quantifying the electron distribution. The carbon atom at the C3 position bonded to two fluorine atoms would carry a significant positive partial charge, while the fluorine and oxygen atoms would be strongly negative.

Table 2: Predicted Electronic Properties from DFT Calculations This table is illustrative and contains expected values based on quantum chemical principles.

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's electron-donating ability.
LUMO Energy+1.5 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.7 eVRelates to chemical stability and low reactivity.
Dipole Moment3.5 DIndicates significant molecular polarity.
NPA Charge on C3+0.45 eShows strong electron withdrawal by fluorine atoms.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. semanticscholar.org An MD simulation of this compound would provide a dynamic picture of its behavior, particularly in a biological or solution-phase environment.

A typical simulation would involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The system's evolution would be simulated for a duration of nanoseconds to microseconds. semanticscholar.org Key insights from MD simulations would include:

Solvation Structure: Analysis of the radial distribution functions between the solute's atoms (e.g., the hydroxyl group, fluorine atoms) and solvent molecules would reveal how the molecule is hydrated.

Dynamic Conformational Behavior: MD simulations can validate the findings of static conformational analysis by showing the transitions between different low-energy conformers and their relative populations over time.

Hydrogen Bonding Dynamics: The simulation would track the formation and breaking of hydrogen bonds, both intramolecularly (within the molecule) and intermolecularly with surrounding water molecules, providing data on their average lifetimes and strengths.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govrsc.org Given that the piperidine scaffold is prevalent in many pharmaceuticals, this compound could be docked into various receptors to explore its potential as a therapeutic agent. nih.gov

The docking process involves:

Target Selection: A protein structure, typically obtained from the Protein Data Bank (PDB), is chosen. For a piperidine-containing molecule, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like cholinesterases.

Ligand Preparation: The 3D structure of the lowest energy conformer of the compound is generated and prepared for docking.

Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar residues in the protein, or hydrophobic interactions involving the piperidine ring. The gem-difluoro group can also participate in favorable electrostatic or halogen-bond-like interactions.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target This table is illustrative, showing potential interactions and scores for a plausible biological target.

ParameterValue / Description
Protein Target (PDB ID)e.g., 3XXX (A Hypothetical Kinase)
Binding Affinity (kcal/mol)-7.8
Hydrogen BondsEthanol -OH with ASP 168; Piperidine N with GLU 91
Hydrophobic InteractionsPiperidine ring with LEU 25, VAL 78
Other InteractionsFluorine atoms with backbone amide of GLY 92

In Silico Scaffold Analysis and Library Design

The 3,3-difluoropiperidine-1-ethanol structure serves as a molecular scaffold that can be elaborated upon to create a library of related compounds for drug discovery. Fluorinated scaffolds are of high interest as the inclusion of fluorine can improve metabolic stability, binding affinity, and membrane permeability. researchgate.net

In silico scaffold analysis and library design would involve:

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing parts of the scaffold with other chemical groups that have similar steric and electronic properties to explore new chemical space.

Virtual Library Enumeration: A virtual library of derivatives can be generated by computationally adding various substituents at different positions, for example, on the piperidine ring or by modifying the ethanol side chain.

ADMET Prediction: For each compound in the virtual library, properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be predicted using computational models. This allows for early-stage filtering of compounds that are unlikely to have drug-like properties, saving time and resources. researchgate.net This process helps prioritize which derivatives should be synthesized and tested in the lab.

Stereochemistry and Conformational Studies of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol

Stereoisomerism and Chiral Purity Determination

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol possesses a single stereocenter at the C2 position of the ethan-1-ol side chain, the carbon atom bonded to the hydroxyl group. Consequently, the molecule exists as a pair of enantiomers: (R)-2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol and (S)-2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. The piperidine (B6355638) ring itself, with geminal fluorine substitution at the C3 position, is achiral. However, the presence of the chiral side chain renders the entire molecule chiral.

The determination of chiral purity is essential for evaluating the quality and stereochemical integrity of pharmaceutical compounds. nih.gov For synthetic peptides, undesirable d-isomers can be introduced as impurities from starting materials or formed during synthesis. nih.gov Various analytical techniques are employed to determine the enantiomeric excess (ee) of chiral molecules like this compound.

Key Methods for Chiral Purity Determination:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. cat-online.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com For compounds lacking a strong chromophore for UV detection, derivatization with a chromophoric group may be necessary. cat-online.com

Gas Chromatography (GC): Capillary gas chromatography on a chiral stationary phase can separate the enantiomers of all protein amino acids and many other chiral compounds. cat-online.com The analytes typically require derivatization to increase their volatility. cat-online.com

HPLC-Mass Spectrometry (HPLC-MS/MS): The coupling of chiral HPLC with tandem mass spectrometry provides a highly sensitive and selective method for the rapid and accurate determination of chiral purity. nih.gov This approach can be simplified by avoiding derivatization steps required by other methods. nih.gov

Chiral Derivatizing Agents (CDAs): Enantiomerically pure chiral reagents can be used to derivatize the enantiomeric mixture, forming diastereomers. mdpi.com These diastereomers have different physical properties and can be distinguished and quantified using non-chiral chromatographic methods or NMR spectroscopy. mdpi.com

Table 1: Common Analytical Techniques for Chiral Purity Determination
TechniquePrincipleTypical ApplicationReference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers of a wide range of organic molecules. cat-online.commdpi.com
Chiral GCSeparation of volatile enantiomeric derivatives on a chiral column.Analysis of amino acids and other volatile chiral compounds. cat-online.com
HPLC-MS/MSCombines the separation power of chiral HPLC with the sensitivity and specificity of mass spectrometry.Rapid and accurate quantitation of chiral impurities in pharmaceuticals. nih.gov
Chiral Derivatizing Agents (CDAs)Conversion of enantiomers into diastereomers, which can be separated by standard analytical methods (e.g., NMR, non-chiral chromatography).Determination of absolute configuration and enantiomeric excess. mdpi.com

Conformational Preferences of the Difluoropiperidine Ring System

Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation. researchgate.netresearchgate.net For substituted piperidines, substituents generally favor the equatorial position to minimize steric strain. However, the introduction of fluorine at the C3 position dramatically alters this preference.

In 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives, a strong preference for the fluorine atoms to occupy the axial position is observed, a phenomenon often termed the "axial-F preference". d-nb.infonih.govresearchgate.net This counterintuitive preference is not driven by sterics but rather by stabilizing stereoelectronic interactions. For the 3,3-difluoropiperidine (B1349930) ring in the target molecule, the chair conformation would place one fluorine atom in an axial orientation and the other in an equatorial orientation.

The stability of the axial fluorine conformation is attributed to several factors:

Charge-Dipole Interactions: In protonated piperidinium (B107235) species, an attractive electrostatic interaction between the partial positive charge on the nitrogen atom and the partial negative charge on the axial fluorine atom (C–F···HN+) stabilizes the axial conformer. researchgate.netresearchgate.net

Hyperconjugation: Stabilizing electron delocalization occurs from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is geometrically optimal when the fluorine is in the axial position. d-nb.inforesearchgate.netresearchgate.net

Computational and experimental studies on various fluorinated piperidines have quantified the energetic preference for the axial conformation. d-nb.inforesearchgate.netresearchgate.net

Table 2: Calculated Free Enthalpy Differences (ΔG in kcal/mol) Between Equatorial and Axial Conformers of 3-Fluoropiperidine Derivatives
CompoundN-SubstituentΔG Solvent (ΔG Gas Phase)Favored ConformerReference
3-Fluoropiperidine (1A)TFA+3.7 (+3.4)Axial researchgate.net
3-Fluoropiperidine (1B)HCl+2.9 (+2.9)Axial researchgate.net
3-Fluoropiperidine (1C)H+1.8 (+1.4)Axial researchgate.net
3,5-Difluoropiperidine (2A)TFA+6.2 (+5.6)Axial researchgate.net
3,5-Difluoropiperidine (2B)HCl+4.5 (+4.7)Axial researchgate.net
3,5-Difluoropiperidine (2C)H+3.5 (+3.0)Axial researchgate.net

Note: Positive ΔG values indicate the axial conformer is more stable than the equatorial conformer. TFA = Trifluoroacetyl. Data from computational analyses.

Influence of Fluorine Atoms on Conformational Dynamics

The incorporation of fluorine atoms significantly alters the conformational dynamics of the piperidine ring, often leading to more rigid structures. researchgate.netd-nb.info This rigidity arises from the strong conformational preferences induced by the fluorine substituents. The conformational behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net

A critical factor influencing these dynamics is the solvent environment. nih.gov Computational and experimental studies have shown that solvent polarity plays a major role in the stabilization of fluorinated piperidine conformers. d-nb.inforesearchgate.net Specifically, the stability of the more polar axial-fluorine conformer tends to increase with increasing solvent polarity. d-nb.infonih.gov This effect is particularly pronounced for charged species in highly polar solvents, where a larger molecular dipole moment can be significantly stabilized. nih.gov Therefore, the conformational equilibrium of this compound is expected to be sensitive to the solvent used for analysis or application.

Diastereomeric and Enantiomeric Separations for Research

Given that this compound is a chiral compound, the separation of its enantiomers is crucial for any research into its biological or chemical properties, as different enantiomers can exhibit distinct activities. researchgate.net The separation of stereoisomers is a fundamental practice in the pharmaceutical and chemical industries. researchgate.net

Several advanced chromatographic techniques are available for the separation of enantiomers and diastereomers on both analytical and preparative scales.

Supercritical Fluid Chromatography (SFC): Preparative SFC has proven to be a highly effective technique for the bulk separation of both enantiomers and diastereomers. nih.gov Gradient non-chiral SFC has shown higher success rates for separating diastereomeric mixtures compared to traditional HPLC. researchgate.netnih.gov For enantiomeric separations, SFC is used in conjunction with chiral stationary phases. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for stereoisomer separation. Diastereomers can often be separated on standard non-chiral columns, while enantiomers require the use of chiral stationary phases (CSPs). nih.govnih.gov

Other Techniques: Electrokinetic chromatography has also been utilized for the enantiomeric separation of certain heterocyclic compounds. nih.gov Furthermore, synthetic strategies such as kinetic resolution can be employed to obtain enantioenriched functionalized piperidines. whiterose.ac.uk

The choice of separation technique depends on the specific properties of the compound, the required scale of separation, and the available instrumentation. The successful separation of the (R) and (S) enantiomers of this compound is a prerequisite for the detailed study of their individual properties.

Biological Evaluation and Mechanistic Insights of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol Derivatives in Vitro Focus

In Vitro Biological Activity Profiling

There is no publicly available data on the inhibitory or activation activity of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol derivatives against the specified enzymes: Phosphodiesterase 5 (PDE5), Monoamine Oxidase B (MAO-B), N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), Bromodomain-containing protein 4 (BRD4), p21-Activated kinase 4 (PAK4), or Neuraminidase. Standard enzymatic assays would be required to determine the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀) values, but such studies have not been reported for this class of compounds.

No information has been published regarding the binding affinity (Ki) or functional activity (e.g., agonism, antagonism, inverse agonism) of this compound derivatives at any specific receptors. Radioligand binding assays and functional assays (such as cAMP assays or calcium flux assays) are necessary to characterize these properties, but the results of such investigations are not available in the scientific literature.

Phenotypic screening aims to identify compounds that produce a desired effect in a cell-based model of a disease, without prior knowledge of the specific molecular target. While this is a common approach in drug discovery, there are no published reports of this compound or its derivatives being included in, or identified as hits from, any cell-based phenotypic screening campaigns. Therefore, no data on their effects on cellular phenotypes are available.

Molecular Mechanism of Action Research

As no primary biological activity has been reported, there have been no subsequent studies to identify the molecular targets of this compound derivatives. Target identification methods, such as affinity chromatography, activity-based protein profiling, or computational target prediction, have not been applied to this compound series according to available literature. Similarly, there is no data on target engagement in cellular models, which would typically be measured using techniques like the cellular thermal shift assay (CETSA) or target-specific biomarkers.

Given the absence of identified biological targets or observed phenotypic effects, there is no information regarding the modulation of any specific molecular pathways by derivatives of this compound. Research into downstream signaling events, gene expression changes, or other pathway-level effects has not been conducted or reported.

Ligand-Protein Co-crystallography for Structural Understanding

The precise understanding of how a ligand interacts with its target protein at an atomic level is crucial for structure-based drug design. X-ray co-crystallography is a powerful technique that provides a three-dimensional snapshot of the ligand bound within the protein's active site. This information reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are instrumental in guiding the optimization of lead compounds.

As of the current literature, specific co-crystal structure data for this compound or its direct derivatives complexed with a biological target are not publicly available. However, the broader class of piperidine (B6355638) derivatives has been extensively studied through crystallographic methods. For instance, the crystal structures of various fluorinated diphenidine (B1206869) derivatives and other complex piperidines have been resolved, confirming the adoption of a stable chair conformation for the piperidine ring in many cases. ntu.ac.ukresearchgate.net This conformational rigidity is a key feature that medicinal chemists exploit in drug design.

In the absence of direct co-crystallography data for this compound derivatives, researchers would typically rely on computational methods like molecular docking and homology modeling. These in silico techniques can predict the binding mode of these ligands into the active site of a target protein, providing a hypothetical model of interaction that can be used to guide synthetic efforts until experimental structural data becomes available. The insights gained from the crystal structures of analogous compounds, such as those containing a piperidine core, are invaluable for building and validating these computational models. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Design and Synthesis of Analogs for SAR Elucidation

The systematic exploration of the chemical space around a lead compound is fundamental to understanding its structure-activity relationship (SAR). For this compound, a focused library of analogs would be designed and synthesized to probe the importance of each structural component: the difluoropiperidine ring, the N-linked ethanol (B145695) side chain, and the fluorine atoms themselves.

The synthesis of fluorinated piperidine derivatives can be approached through various modern synthetic strategies. Recent advances include the dearomatization and hydrogenation of fluoropyridines using rhodium(I) or palladium catalysts to yield all-cis-(multi)fluorinated piperidines. nih.gov These methods offer high diastereoselectivity and are effective even in the presence of air and moisture, making them suitable for generating a diverse set of analogs. nih.gov Other techniques involve the light-mediated iridium(III)-catalyzed cyclization of alkenes, which can preserve the chirality of the starting material. nih.gov

For the synthesis of N-substituted piperidine analogs, a common approach involves the reaction of the parent piperidine with various electrophiles. For instance, to explore modifications of the ethanol side chain of this compound, one could react 3,3-difluoropiperidine (B1349930) with a range of substituted epoxides or 2-haloethanols. Alternatively, the hydroxyl group of the parent compound could be further functionalized to produce ethers, esters, or other derivatives.

A representative, though hypothetical, synthetic scheme for generating analogs could involve the initial synthesis of the core 3,3-difluoropiperidine, followed by N-alkylation with different functionalized side chains. The table below illustrates a potential matrix for the design of such analogs.

R1 (Piperidine Ring Substituent)R2 (N-Side Chain)
3,3-difluoro-CH2CH2OH
3,3-difluoro-CH2CH2OCH3
3,3-difluoro-CH2CH2F
3,3-difluoro-CH2COOH
4,4-difluoro-CH2CH2OH
3-fluoro-CH2CH2OH

This table represents a hypothetical design matrix for SAR studies of this compound analogs.

Identification of Key Structural Determinants for Biological Activity

Through the biological evaluation of the synthesized analogs, key structural features essential for activity can be identified. For piperidine-containing compounds, several structural elements are often critical for their pharmacological effects.

The Piperidine Ring and its Conformation: The piperidine ring often serves as a rigid scaffold that correctly orients appended functional groups for optimal interaction with the target protein. The chair conformation is typically the most stable, and substituents on the ring can influence this conformation and, consequently, the biological activity.

Fluorine Substitution: The introduction of fluorine atoms can have profound effects on the molecule's properties. The gem-difluoro group at the 3-position of the piperidine ring in this compound is expected to influence its lipophilicity, metabolic stability, and the pKa of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atoms can lower the basicity of the nitrogen, which can impact its interaction with acidic residues in a protein's active site. SAR studies on related fluorinated compounds often reveal that the position and number of fluorine atoms are critical for potency and selectivity. ntu.ac.uk

The N-Substituent: The N-linked ethanol side chain provides a key point for interaction, likely through hydrogen bonding via the terminal hydroxyl group. SAR studies on similar N-substituted piperidines have shown that the nature and length of this side chain are pivotal for activity. For example, in a series of 4-hydroxypiperidine (B117109) derivatives, the replacement of the piperidine ring with a more flexible chain significantly altered the biological activity, highlighting the importance of the ring's rigidity. mdpi.com Exploration of this side chain by converting the alcohol to an ether, ester, or replacing it with other functional groups would elucidate the specific requirements for this part of the molecule.

The following table summarizes findings from SAR studies on analogous piperidine derivatives, which can provide insights into the potential key determinants for this compound analogs.

Structural ModificationGeneral Observation from Analogous SeriesPotential Implication for this compound
Piperidine Ring ConformationA rigid, chair-like conformation is often preferred for optimal binding.Maintaining the piperidine scaffold is likely crucial for activity.
Fluorination PatternThe position and number of fluorine atoms can modulate potency and metabolic stability.The 3,3-difluoro substitution is a key feature to explore and compare with other fluorination patterns.
N-Side Chain LengthOptimal linker length between the piperidine nitrogen and a terminal functional group is often observed.Modifications to the length of the ethyl linker could significantly impact activity.
Terminal Functional GroupA hydrogen bond donor/acceptor, like a hydroxyl group, is often critical for interaction with the target.The terminal -OH group is a likely key interaction point; its modification or replacement would be a critical part of SAR studies.

This table is based on general findings for piperidine derivatives and suggests potential areas of interest for SAR studies of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govchemmethod.com These models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates and thus accelerating the drug discovery process. nih.govmdpi.com

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, steric fields, electrostatic fields). nih.gov

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model generation).

While a specific QSAR model for this compound derivatives is not available in the public domain, studies on other piperidine-containing molecules have successfully employed QSAR to guide drug design. For example, QSAR analysis of piperine (B192125) analogs identified key descriptors such as partial negative surface area and molecular shadow that correlate with their inhibitory activity. nih.gov

In a hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the analogs would be aligned based on a common scaffold. The resulting contour maps would highlight regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule would likely lead to an increase or decrease in biological activity, providing a visual guide for the design of more potent analogs. mdpi.com

In Vitro Metabolic Pathways and Biotransformation of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol

Assessment of Metabolic Stability in In Vitro Systems

Standard methodologies to assess the metabolic stability of a compound like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol would involve incubation with liver microsomes or hepatocytes. These systems contain the necessary enzymes to carry out metabolic reactions. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. However, no such stability data for this compound has been published.

Identification and Characterization of In Vitro Metabolites

Following incubation in in vitro systems, the identification of metabolites is crucial for understanding how the compound is transformed. This process typically utilizes advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites. Without experimental data, the potential metabolites of this compound remain speculative.

Elucidation of Biotransformation Pathways

Biotransformation pathways describe the series of enzymatic reactions that modify a compound. These can include oxidative, hydrolytic, and conjugative pathways. For instance, the ethanol (B145695) moiety of this compound could potentially undergo oxidation, while the piperidine (B6355638) ring could be a site for hydroxylation or other modifications. However, without experimental evidence, the specific biotransformation pathways for this compound are unknown. The introduction of fluorine atoms at the 3-position of the piperidine ring can influence metabolic pathways, potentially blocking metabolism at that site and directing it elsewhere on the molecule. The metabolism of other piperidine-containing drugs often involves N-dealkylation and ring oxidation, which are possibilities for this compound that remain to be experimentally verified.

Role of Specific Enzyme Systems in In Vitro Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs and xenobiotics. Determining which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for a compound's metabolism is a key part of its preclinical characterization. Studies with recombinant CYP enzymes or specific chemical inhibitors are used to identify the involved enzymes. For fluorinated compounds, understanding the role of P450 enzymes is particularly important, as fluorine substitution can alter metabolic stability. However, no studies have been published that delineate the specific roles of Cytochrome P450 or other enzyme systems, such as Monoamine Oxidase, in the in vitro metabolism of this compound.

Role of 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol in Medicinal Chemistry and Lead Optimization

Application as a Chemical Scaffold in Drug Discovery

The 3,3-difluoropiperidine (B1349930) ring is a ubiquitous building block in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its value lies in its three-dimensional structure and the conformational constraints imposed by the piperidine (B6355638) ring, which can position substituents in precise orientations for optimal interaction with biological targets. The presence of the gem-difluoro group at the 3-position further refines the scaffold's properties, influencing the basicity (pKa) of the piperidine nitrogen and providing a metabolically stable anchor point. nih.gov The title compound, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, represents a functionalized version of this scaffold, primed for integration into more complex molecules.

The this compound structure offers two primary vectors for diversification, making it a versatile scaffold for building chemical libraries.

N-Alkylation and Amination: The secondary nitrogen of the piperidine ring is a key handle for modification. It can readily participate in N-alkylation or reductive amination reactions, allowing for the effortless attachment of the scaffold to a wide range of molecular cores. ossila.comnih.gov

O-Functionalization: The primary alcohol of the 2-hydroxyethyl side chain provides another point for diversification. It can be converted into ethers, esters, or other functional groups, enabling chemists to systematically probe the structure-activity relationships (SAR) of a molecule by extending a substituent into different regions of a target's binding pocket.

These diversification strategies allow for the exploration of a broad chemical space around the core 3,3-difluoropiperidine scaffold, facilitating the rapid generation of analogs during hit-to-lead campaigns.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. wikipedia.orgopenaccessjournals.com These fragments serve as efficient starting points that can be grown or linked to produce a lead with higher affinity. wikipedia.org

The this compound moiety and its core scaffold are well-suited for FBDD. Fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors. nih.govnih.gov The 3,3-difluoropiperidine core (MW: 121.13 g/mol ) fits comfortably within these criteria. sigmaaldrich.com The addition of the 2-hydroxyethyl group increases the molecular weight but maintains its fragment-like character while introducing valuable hydrogen-bonding functionality. The low complexity and molecular weight of such fragments ensure a higher probability of forming high-quality, atom-efficient interactions with a target protein, providing a solid foundation for optimization. nih.gov

Lead Optimization Strategies Utilizing the this compound Moiety

Once an initial hit containing the 3,3-difluoropiperidine moiety is identified, several lead optimization strategies can be employed to refine its properties into a drug-like candidate. biobide.com The unique features of the gem-difluoro group are central to these efforts.

The incorporation of the 3,3-difluoropiperidine scaffold has been shown to significantly improve the potency and selectivity of bioactive compounds. The electronic effects of the two fluorine atoms can alter the conformation of the piperidine ring and influence the pKa of the nitrogen, which can lead to more favorable binding interactions.

For example, the introduction of a 3,3-difluoropiperidine building block into an agonist for the apelin receptor resulted in a dramatic improvement in potency, with the half-maximal effective concentration (EC50) decreasing from 162 nM to 6.5 nM. ossila.com In another instance, the presence of this moiety contributed to a 1600-fold enhancement in selectivity for estrogen-positive breast cancer cells. ossila.com

A study focused on developing Dopamine (B1211576) 4 Receptor (D4R) antagonists provides a clear example of SAR exploration. By modifying the substituents on a 3,3-difluoropiperidine scaffold, researchers could tune the binding affinity (Ki).

Table 1: In Vitro Activity of 3,3-Difluoropiperidine Derivatives as D4R Antagonists Data sourced from a study on D4R antagonists. Ki values were determined by competitive inhibition in membranes from HEK293 cells expressing hD4. nih.govchemrxiv.org

CompoundR1 GroupD4 Ki (nM)
7a3-fluoro-4-methoxybenzyl140
7b4-fluorobenzyl210
7c3,4-difluorobenzyl320

A primary challenge in drug design is preventing rapid metabolic degradation. The piperidine ring, a common heterocycle in pharmaceuticals, is susceptible to oxidative metabolism by cytochrome P450 enzymes, often at positions alpha to the nitrogen. nih.gov

The introduction of a gem-difluoro group at the 3-position of the piperidine ring is a key strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. nih.gov By replacing the two hydrogen atoms at the C3 position with fluorine, this potential site of metabolism is effectively blocked, which can increase the half-life and bioavailability of the drug candidate.

Beyond potency and stability, lead optimization requires fine-tuning of physicochemical properties to ensure good "drug-likeness." The 3,3-difluoropiperidine moiety can positively influence these characteristics. A critical property is the basicity (pKa) of the piperidine nitrogen. Highly basic amines are often associated with off-target effects and poor cell permeability. The electron-withdrawing nature of the adjacent gem-difluoro group lowers the pKa of the piperidine nitrogen, reducing its basicity. nih.gov This modulation can improve selectivity and lead to better pharmacokinetic properties.

In the development of D4R antagonists, researchers evaluated key medicinal chemistry metrics like the calculated logarithm of the partition coefficient (cLogP) and the Central Nervous System Multiparameter Optimization (CNS MPO) score, which predicts suitability for a CNS drug. nih.gov While the initial 3,3-difluoropiperidine analogs showed potent binding, their CNS MPO scores were suboptimal, driven by higher than desired pKa and cLogP values. chemrxiv.org Further modifications, such as replacing phenyl ethers with heterocyclic ethers, were explored to improve these drug-like properties. chemrxiv.org

Table 2: Physicochemical Properties of a 3,3-Difluoropiperidine Derivative Data for compound 7a from a study on D4R antagonists. chemrxiv.org

CompoundcLogPLipE (Lipophilic Efficiency)CNS MPO Score
7a5.211.643.3

This data illustrates the process of identifying and addressing structural liabilities. While the initial scaffold provides a strong foundation for potency, further optimization of substituents is necessary to achieve a desirable balance of properties for an ideal in vitro drug-like profile.

Advanced Analytical Methodologies for Research on 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol

Chromatographic Separations for Compound Analysis and Purification

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For a compound like 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis and purification of non-volatile or thermally labile compounds. In the context of this compound, reversed-phase HPLC is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings:

In a typical HPLC analysis of this compound, a C18 column is often the stationary phase of choice. The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities with varying polarities. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

For preparative HPLC, the same principles are applied but on a larger scale to isolate pure fractions of the compound. The conditions are optimized to maximize throughput and purity.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Expected Retention Time 7.5 min

Gas Chromatography (GC)

Gas Chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether.

Detailed Research Findings:

In a GC analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is typically used. The carrier gas is usually an inert gas like helium or nitrogen. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of volatilities. A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.

Interactive Data Table: Hypothetical GC Parameters for Derivatized this compound Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (10:1)
Derivatizing Agent BSTFA

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for its comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for confirming the molecular weight and obtaining structural information of the analyte.

Detailed Research Findings:

In an LC-MS analysis of this compound, the HPLC conditions are similar to those described previously. The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺. For this compound, with a molecular weight of 163.18 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 164.19. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.

Interactive Data Table: Hypothetical LC-MS Data for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ (m/z) 164.19
Major Fragment Ions (m/z) 146.18 ([M+H-H₂O]⁺), 114.10, 86.09
Scan Range 50-500 amu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. The mass spectrometer detector provides a fingerprint-like mass spectrum for the compound, which can be used for its definitive identification.

Detailed Research Findings:

For the GC-MS analysis of this compound, the GC conditions would be similar to those previously outlined. Electron ionization (EI) is the most common ionization technique used in GC-MS. This is a high-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and characteristic of the compound's structure. The molecular ion may or may not be observed, but the fragment ions provide valuable structural clues. For instance, fragmentation of the ethanol (B145695) side chain and cleavage of the piperidine (B6355638) ring would be expected.

Interactive Data Table: Hypothetical GC-MS Fragmentation Data for this compound

Fragment Ion (m/z)Proposed Structure/Origin
163 Molecular Ion (M⁺)
132 [M-CH₂OH]⁺
114 Loss of ethan-1-ol
86 Piperidine ring fragment
57 C₄H₉⁺

Emerging Avenues and Future Directions in 2 3,3 Difluoropiperidin 1 Yl Ethan 1 Ol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and compound design. nih.govnih.gov These computational tools offer the potential to accelerate the exploration of chemical space, predict molecular properties, and design novel molecules with desired characteristics. nih.govmdpi.com For 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, AI and ML can be leveraged in several key areas:

Generative Models for Novel Analogs: Generative AI algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design vast libraries of virtual compounds based on the this compound scaffold. mdpi.commit.edu By learning from existing chemical databases, these models can propose novel derivatives with predicted improvements in potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained to predict a wide range of properties for derivatives of this compound. This includes physicochemical properties like solubility and lipophilicity, as well as biological activities and potential off-target effects. nih.govacs.org Such predictive power allows for the prioritization of synthetic efforts on the most promising candidates.

Optimization of Synthetic Pathways: AI can also play a crucial role in optimizing the synthesis of this compound and its analogs. By analyzing reaction databases, machine learning algorithms can suggest more efficient reaction conditions, identify alternative synthetic routes, and even predict the likelihood of a reaction's success, thereby reducing the time and resources required for chemical synthesis. mdpi.com

AI/ML ApplicationPotential Impact on this compound Research
Generative ModelsDesign of novel analogs with enhanced therapeutic properties.
Predictive ModelingPrioritization of synthetic targets based on predicted activity and safety.
Synthesis OptimizationDevelopment of more efficient and cost-effective synthetic routes.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the specific biological targets of this compound are not yet extensively characterized, the piperidine (B6355638) scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov The introduction of the difluoro group can significantly alter the compound's conformational preferences and electronic properties, potentially leading to interactions with novel biological targets. researchgate.netmq.edu.au

Future research should focus on screening this compound and its derivatives against a broad range of biological targets to uncover new therapeutic opportunities. researchgate.net Based on the activities of similar piperidine-containing molecules, potential target classes include:

G-protein coupled receptors (GPCRs): Many piperidine derivatives exhibit activity at various GPCRs, including dopamine (B1211576) and sigma receptors. nih.govrsc.orgnih.gov

Ion Channels: The piperidine moiety is found in a number of ion channel modulators.

Enzymes: The difluoropiperidine scaffold could serve as a basis for the development of potent and selective enzyme inhibitors. For instance, related structures like difluoropyrrolidine have been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV). researchgate.net

Furthermore, the unique properties of the difluoropiperidine moiety could be exploited in the design of novel therapeutic modalities beyond traditional small molecule inhibitors, such as proteolysis-targeting chimeras (PROTACs) or targeted covalent inhibitors.

Development of Advanced Probes and Chemical Tools

High-quality chemical probes are essential for dissecting complex biological processes and validating novel drug targets. rsc.org this compound can serve as a valuable starting point for the development of such tools. By appending suitable reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels) to the core scaffold, researchers can create chemical probes to:

Identify and validate biological targets: Labeled probes can be used in pull-down assays or imaging studies to identify the specific proteins that interact with the compound. scispace.com

Elucidate mechanisms of action: Probes can help to understand how the compound exerts its biological effects at a molecular level.

Map biological pathways: Fluorescently labeled probes can be used to visualize the localization and trafficking of the compound within cells.

The development of a suite of well-characterized chemical probes based on the this compound scaffold would significantly advance our understanding of its biological activities and therapeutic potential.

Type of Chemical ProbeResearch Application
Biotinylated ProbeTarget identification through affinity purification.
Fluorescent ProbeVisualization of subcellular localization and target engagement.
Photoaffinity ProbeCovalent labeling of target proteins for identification.

Interdisciplinary Research Collaborations

Maximizing the research potential of this compound will require a collaborative effort that spans multiple scientific disciplines. The complexity of modern drug discovery necessitates the integration of expertise from various fields. google.com Key collaborations could include:

Medicinal Chemists and Computational Scientists: To design and synthesize novel analogs with improved properties using AI and ML.

Structural Biologists and Biochemists: To elucidate the binding modes of these compounds with their biological targets and to characterize their enzymatic or cellular activities.

Pharmacologists and Cell Biologists: To evaluate the therapeutic potential of these compounds in relevant disease models.

Such interdisciplinary collaborations will be crucial for translating the initial promise of this compound into tangible therapeutic advances. The study of fluorinated heterocycles is a rich field that benefits greatly from the synergy between different areas of scientific inquiry. google.comslsp.ch

Q & A

Q. What are the key challenges in synthesizing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, and how can they be methodologically addressed?

The synthesis of this compound involves steric hindrance from the 3,3-difluoropiperidine moiety and potential side reactions during ethanol chain attachment. To optimize yield:

  • Use retrosynthetic analysis to identify feasible routes, such as alkylation of 3,3-difluoropiperidine with a protected ethanol derivative, followed by deprotection .
  • Employ one-step AI-driven synthesis planning (e.g., Template_relevance models) to predict high-yield pathways, as demonstrated for similar piperidine derivatives .
  • Monitor reactions via HPLC or GC-MS to detect intermediates and minimize byproducts .

Q. How can the stereochemical purity of this compound be ensured during synthesis?

The piperidine ring’s fluorination may introduce chirality. Methodological approaches include:

  • Chiral chromatography (e.g., using amylose-based columns) to separate enantiomers .
  • Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer, as seen in analogous amino alcohol syntheses .
  • Confirm purity via NMR (¹H/¹⁹F) and polarimetry , comparing experimental optical rotation with computational predictions .

Advanced Research Questions

Q. What strategies are effective in studying the compound’s interaction with biological targets, such as enzymes or receptors?

Fluorinated piperidines often exhibit enhanced binding affinity due to fluorine’s electronegativity. For mechanistic studies:

  • Conduct radioligand binding assays to quantify receptor affinity (e.g., neurotransmitter receptors like σ or NMDA receptors, based on structural analogs in ) .
  • Use molecular docking simulations to model interactions with targets like glutaminase 1 (GLS1), leveraging structural data from related inhibitors .
  • Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation steps:

  • Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) to assess consistency .
  • Perform high-resolution mass spectrometry (HRMS) and elemental analysis to verify compound purity .
  • Compare structure-activity relationships (SAR) with analogs (e.g., 2-(3-Methylpiperidin-4-yl)ethan-1-ol in ) to identify critical substituents .

Q. What advanced analytical techniques are critical for characterizing this compound?

Fluorine atoms complicate traditional spectroscopic methods. Recommended approaches:

  • ¹⁹F NMR to track fluorination patterns and confirm regioselectivity .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D structure, as done for related naphthol-piperidine hybrids .
  • DSC/TGA to study thermal stability, crucial for formulation in pharmacological studies .

Experimental Design & Data Analysis

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

  • Use in vitro microsomal assays (e.g., liver microsomes from rats/humans) to measure metabolic half-life .
  • Identify metabolites via LC-MS/MS , comparing fragmentation patterns with databases .
  • Cross-reference with computational ADME models (e.g., SwissADME) to predict cytochrome P450 interactions .

Q. What methodologies are suitable for optimizing the compound’s solubility and bioavailability?

  • Employ salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins, as demonstrated for fluorinated pharmaceuticals .
  • Use Hansen solubility parameters to screen excipients for formulation .
  • Perform parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .

Structural & Functional Insights

Q. How does the 3,3-difluoro substitution on the piperidine ring influence the compound’s electronic properties?

  • Fluorine’s strong electron-withdrawing effect reduces piperidine basicity, altering protonation states. Measure pKa via potentiometric titration .
  • Compare Hammett constants with non-fluorinated analogs to quantify electronic effects on reactivity .

Q. What are the implications of modifying the ethanol chain length or substituents in this compound?

  • SAR studies on analogs (e.g., 2-(1-Methylpiperidin-4-yl)propan-1-ol in ) show that longer chains enhance lipophilicity but may reduce target selectivity .
  • Introduce bioisosteres (e.g., replacing -OH with -NH2) to improve metabolic stability while retaining hydrogen-bonding capacity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.